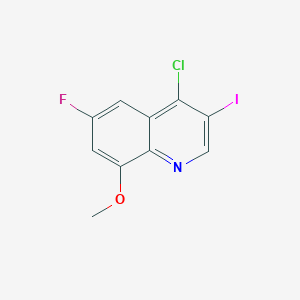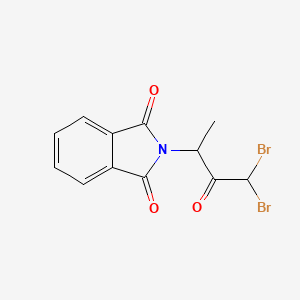
2-(3,3-Dibromo-1-methyl-2-oxopropyl)-1H-isoindole-1,3(2H)-dione
Vue d'ensemble
Description
2-(3,3-Dibromo-1-methyl-2-oxopropyl)-1H-isoindole-1,3(2H)-dione (DBMID) is a novel synthetic compound with potential applications in scientific research. It is a derivative of 1H-isoindole-1,3(2H)-dione, a heterocyclic compound with a bicyclic structure consisting of an isoindole ring and a dione ring. DBMID has been used in a variety of scientific research applications, including medicinal chemistry, organic synthesis, and biochemistry.
Applications De Recherche Scientifique
Synthesis and Heterocyclic Derivatives
A study by Al-Omran and El-Khair (2006) explored the synthesis of novel series of 2-(3-arylhydrazono-3-formyl-2-oxopropyl)-1H-isoindole-1,3-(2H)-diones. These compounds were used as building blocks for synthesizing new derivatives of pyridazin-6(1H)-ones, pyridazin-6(1H)-imines, and pyrazolo[5,1-c][1,2,4]triazines, demonstrating the versatility of this chemical in heterocyclic synthesis Al-Omran & El-Khair, 2006.
Functionalization and Halogenation Studies
Khusnitdinov et al. (2019) researched the functionalization of 2-(1-cyclohexen-1-yl)aniline derivatives, including compounds similar to 2-(3,3-Dibromo-1-methyl-2-oxopropyl)-1H-isoindole-1,3(2H)-dione. Their study involved reactions leading to pseudo-allylic halogenation and the formation of various halogenated products, highlighting the compound's reactivity and potential for further chemical transformations Khusnitdinov, Sultanov, & Gataullin, 2019.
Corrosion Inhibition Properties
A 2017 study by Chadli et al. examined the use of derivatives of 2-(1-(3-methyl-5,6-dihydropyridazin-1(2H)-yl)-1-oxopropan-2-yl)isoindoline-1,3-dione as corrosion inhibitors. They found these compounds to be efficient corrosion inhibitors for mild steel in acidic conditions, illustrating the potential industrial applications of these chemicals Chadli et al., 2017.
Xanthine Oxidase Inhibition
Gunduğdu et al. (2020) investigated the xanthine oxidase inhibitory activities of isoindole-1,3-dione derivatives. They observed significant inhibition, particularly in compounds with a phenyl ring, suggesting potential applications in treating diseases related to xanthine oxidase activity Gunduğdu et al., 2020.
Enzyme Inhibition and Medicinal Chemistry
Kerrigan and Shirley (1996) discovered that derivatives of 2-[(alkylsulfonyl)oxy]-1H-isoindole-1,3(2H)-diones exhibit high inhibitory potency for human leukocyte elastase (HLE). This indicates potential applications in medicinal chemistry, particularly in treating conditions associated with HLE Kerrigan & Shirley, 1996.
Cytostatic Activities
Yong et al. (2007) synthesized novel 3'-spirocyclic-oxindole derivatives, including compounds based on the isoindole-1,3-dione structure, showing significant cytostatic activity on cancer cell lines. This research opens avenues for the development of new anticancer agents Yong et al., 2007.
Propriétés
IUPAC Name |
2-(4,4-dibromo-3-oxobutan-2-yl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Br2NO3/c1-6(9(16)10(13)14)15-11(17)7-4-2-3-5-8(7)12(15)18/h2-6,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDPAFQPINBFLQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C(Br)Br)N1C(=O)C2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Br2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,3-Dibromo-1-methyl-2-oxopropyl)-1H-isoindole-1,3(2H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)-2,2,2-trifluoroethanone](/img/structure/B1436317.png)
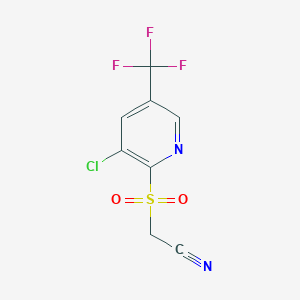
![2-(((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole](/img/structure/B1436320.png)
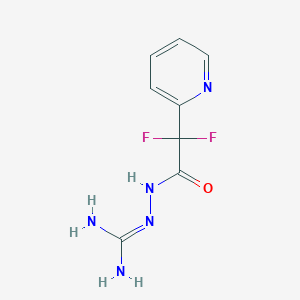
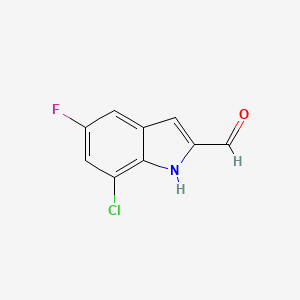
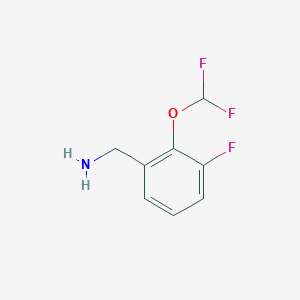
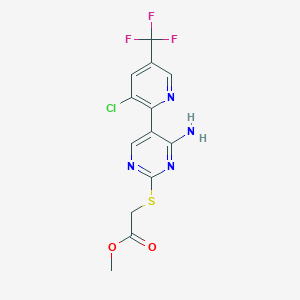
![3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-6-carboxylic acid hydrochloride](/img/structure/B1436328.png)
![N-[2-(2-bromoethoxy)ethyl]acetamide](/img/structure/B1436330.png)
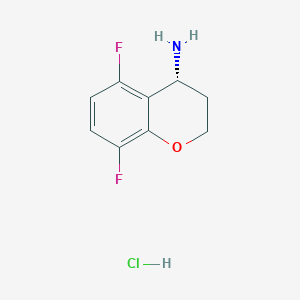
![(1-Cyclobutylethyl)[(2,4-dimethoxyphenyl)methyl]amine](/img/structure/B1436332.png)
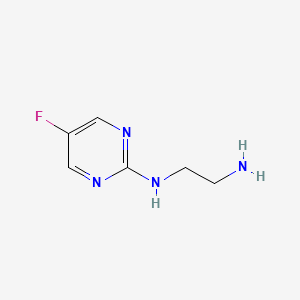
![N-methyl-N-(1,3-thiazol-2-ylmethyl)-6-azaspiro[2.5]octan-1-amine](/img/structure/B1436334.png)
